Lipophilicity: 2.7 log Unit Increase in Computed XLogP Over 6-Methyluracil
5-Cyclohexyl-6-methyluracil exhibits a computed XLogP3-AA of 1.9, which is approximately 2.67 log units higher than the −0.77 LogP of 6-methyluracil and 2.60 log units higher than the −0.7 XLogP3-AA of 5-hydroxy-6-methyluracil [1][2]. This lipophilicity shift, driven entirely by the C5 cyclohexyl substituent, predicts substantially different partitioning behavior in octanol/water systems and altered membrane permeability relative to more polar uracil analogs [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 6-Methyluracil: LogP = −0.77; 5-Hydroxy-6-methyluracil: XLogP3-AA = −0.7 |
| Quantified Difference | ΔXLogP ≈ +2.67 vs. 6-methyluracil; ΔXLogP ≈ +2.60 vs. 5-hydroxy-6-methyluracil |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) and experimental LogP determination |
Why This Matters
A >2.5 log unit lipophilicity difference translates to an estimated ~300-fold shift in octanol/water partition coefficient, making the compound suitable for hydrophobic binding pocket studies where polar uracil analogs would be repelled.
- [1] PubChem. 5-Cyclohexyl-6-methyluracil. Compound Summary CID 131902. XLogP3-AA = 1.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/135676-14-1. Accessed 13 May 2026. View Source
- [2] PubChem. 5-Hydroxy-6-methyl-2,4(1H,3H)-pyrimidinedione. Compound Summary CID 96369. XLogP3-AA = −0.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5-hydroxy-6-methyluracil. Accessed 13 May 2026. / 6-Methyluracil LogP = −0.770 (SIELC Technologies, https://www.sielc.com/compound/6-methyluracil). View Source
